molecular formula C11H17NO2 B13951725 Ethyl 1-cyanocycloheptane-1-carboxylate CAS No. 61173-81-7

Ethyl 1-cyanocycloheptane-1-carboxylate

Cat. No.: B13951725
CAS No.: 61173-81-7
M. Wt: 195.26 g/mol
InChI Key: YMIRBIJBYWVFNV-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocycloheptane-1-carboxylate: is an organic compound with the molecular formula C10H15NO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a seven-membered ring with a cyano group (-CN) and an ester group (-COOEt) attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-cyanocycloheptane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl cyanoacetate with cycloheptanone in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-cyanocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various esters or amides.

Scientific Research Applications

Ethyl 1-cyanocycloheptane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyanocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These functional groups enable the compound to participate in a wide range of biochemical and chemical processes .

Comparison with Similar Compounds

  • Ethyl 1-cyanocyclopropanecarboxylate
  • Ethyl 1-cyanocyclobutanecarboxylate
  • Ethyl 1-cyanocyclopentanecarboxylate

Comparison: Ethyl 1-cyanocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules .

Properties

CAS No.

61173-81-7

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

ethyl 1-cyanocycloheptane-1-carboxylate

InChI

InChI=1S/C11H17NO2/c1-2-14-10(13)11(9-12)7-5-3-4-6-8-11/h2-8H2,1H3

InChI Key

YMIRBIJBYWVFNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCCC1)C#N

Origin of Product

United States

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